6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile
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Overview
Description
6-Amino-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes an amino group, a hydroxybutoxy group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylpyridine-3-carbonitrile with 3-(4-hydroxybutoxy)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxybutoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutoxy group may yield butanone derivatives, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
6-Amino-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 6-Amino-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The amino and hydroxybutoxy groups allow the compound to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-5-[(2-cyano-4-nitrophenyl)azo]-2-[3-(4-hydroxybutoxy)propylamino]-4-methyl-3-pyridinecarbonitrile
- 4-Amino-6-hydroxy-2-mercaptopyrimidine
Uniqueness
6-Amino-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
52238-86-5 |
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Molecular Formula |
C14H22N4O2 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
6-amino-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H22N4O2/c1-11-9-13(16)18-14(12(11)10-15)17-5-4-8-20-7-3-2-6-19/h9,19H,2-8H2,1H3,(H3,16,17,18) |
InChI Key |
SGJCGUGJOUKDDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NCCCOCCCCO)N |
Origin of Product |
United States |
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